4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide
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Description
“4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of compounds that have a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms . Notable drugs containing a pyrazole ring are celecoxib (celebrex) and the anabolic steroid stanozolol .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The empirical formula is C6H10N4O and the molecular weight is 154.17 .
Chemical Reactions Analysis
Pyrazoles react with various reagents to form a wide range of derivatives . For example, they react with potassium borohydride to form a class of ligands known as scorpionate . They also undergo cross-dehydrogenation upon the formation of the C–S bond in the pyrazole ring in the iodine-catalyzed reaction of substituted pyrazoles with thiols .
Mechanism of Action
While the specific mechanism of action for “4-Amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide” is not available, it’s worth noting that pyrazole derivatives have been studied for their antileishmanial and antimalarial activities . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Safety and Hazards
Properties
IUPAC Name |
4-amino-N,N-diethyl-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-13(5-2)9(14)8-7(10)6-12(3)11-8/h6H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSGEPZDLUABBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C=C1N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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